molecular formula C26H32FN3O3 B2606594 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide CAS No. 896364-32-2

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide

Cat. No. B2606594
CAS RN: 896364-32-2
M. Wt: 453.558
InChI Key: JTMPJHAUIOGZOI-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C26H32FN3O3 and its molecular weight is 453.558. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development and PET Imaging

One significant application of derivatives similar to the mentioned compound is in the development of radioligands for positron emission tomography (PET) imaging. For instance, fluorinated derivatives of WAY 100635 have been synthesized for use as 5-HT1A antagonists, contributing to the understanding of serotonin systems in the brain. These compounds, when labeled with fluorine-18, have been evaluated for their biological properties in rats and compared with existing radioligands, showing potential for assessing dynamic changes in serotonin levels and receptor distribution (Lang et al., 1999). Similarly, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides have been prepared and tested, showing high brain uptake and stability, making them promising candidates for improved in vivo quantification of 5-HT1A receptors (García et al., 2014).

Analytical Techniques in Pharmacokinetics

Another research application involves the development of analytical techniques for determining the concentration of specific compounds in biological samples, which is crucial for pharmacokinetic studies. For example, a liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method was validated for the determination of MEFWAY and MPPF in rat plasma and brain samples, facilitating the study of brain penetration and pharmacokinetics of these compounds (Zheng et al., 2013).

Chemical Synthesis and Molecular Design

The synthesis and molecular design of compounds with specific functionalities play a crucial role in the development of new therapeutic agents and diagnostic tools. For instance, the synthesis of polyamides containing uracil and adenine demonstrates the chemical versatility of piperazine derivatives, allowing for the creation of novel polymers with potential applications in biotechnology and materials science (Hattori & Kinoshita, 1979).

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O3/c27-21-8-4-5-9-22(21)29-12-14-30(15-13-29)23(17-28-26(31)19-6-2-1-3-7-19)20-10-11-24-25(16-20)33-18-32-24/h4-5,8-11,16,19,23H,1-3,6-7,12-15,17-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMPJHAUIOGZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide

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